Thiophene-3-carboxylic acid, 4-phenyl-2-(((phenylamino)thioxomethyl)amino)-, ethyl ester
CAS No.: 132605-18-6
Cat. No.: VC17074074
Molecular Formula: C20H18N2O2S2
Molecular Weight: 382.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 132605-18-6 |
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Molecular Formula | C20H18N2O2S2 |
Molecular Weight | 382.5 g/mol |
IUPAC Name | ethyl 4-phenyl-2-(phenylcarbamothioylamino)thiophene-3-carboxylate |
Standard InChI | InChI=1S/C20H18N2O2S2/c1-2-24-19(23)17-16(14-9-5-3-6-10-14)13-26-18(17)22-20(25)21-15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H2,21,22,25) |
Standard InChI Key | AVEVZUAJDAZECY-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=S)NC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
The compound belongs to the thiophene-carboxylate family, featuring a thiophene ring substituted at the 3-position with a carboxylic acid ethyl ester group, at the 4-position with a phenyl group, and at the 2-position with a ((phenylamino)thioxomethyl)amino moiety. Its molecular formula is C₃₀H₂₅N₃O₂S₂, derived from the integration of a thiophene core (C₄H₃S) with substituents including phenyl (C₆H₅), ethyl ester (CO₂C₂H₅), and a thiourea derivative (NHC(S)NHPh).
Structural Features
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Thiophene Core: The central thiophene ring provides aromaticity and electronic stability, facilitating π-π interactions in biological systems .
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4-Phenyl Substituent: Enhances lipophilicity and may contribute to binding affinity in protein targets .
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2-(((Phenylamino)Thioxomethyl)Amino) Group: This thiourea-derived moiety introduces hydrogen-bonding capabilities and potential metal-chelation properties, common in bioactive molecules .
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Ethyl Ester: Improves solubility in organic solvents and serves as a prodrug moiety, hydrolyzing to the free carboxylic acid in vivo .
Physicochemical Data
While explicit data for this compound is unavailable, analogs such as ethyl 2-amino-4-phenylthiophene-3-carboxylate (CAS 4815-36-5) provide benchmarks :
Synthesis and Reactivity
Synthetic Pathways
The synthesis likely involves multi-step reactions, drawing from methodologies used for related thiophene derivatives :
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Thiophene Core Formation: Cyclocondensation of mercaptoacetates with α,β-unsaturated nitriles or ketones under acidic conditions .
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Introduction of the Thiourea Moiety: Reaction of a 2-aminothiophene intermediate with phenyl isothiocyanate (PhNCS) in dimethylformamide (DMF), followed by alkylation or acylation .
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Esterification: Protection of the carboxylic acid group as an ethyl ester using ethanol under acidic catalysis .
Key Reaction:
Reactivity Profile
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Hydrolysis: The ethyl ester undergoes saponification to yield the free carboxylic acid under basic conditions .
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Thiourea Reactivity: The (phenylamino)thioxomethyl group participates in metal coordination and nucleophilic substitutions, enabling further derivatization .
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Electrophilic Substitution: The thiophene ring undergoes sulfonation or nitration at the 5-position, guided by directing effects of existing substituents .
Research Findings and Comparative Analysis
Spectroscopic Characterization
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